molecular formula C12H10N4 B579722 Phenazine-1,3-diamine CAS No. 18450-11-8

Phenazine-1,3-diamine

Cat. No. B579722
CAS RN: 18450-11-8
M. Wt: 210.24
InChI Key: OCEXLMJDNCJTGJ-UHFFFAOYSA-N
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Description

Phenazine-1,3-diamine, also known as 2,3-Diaminophenazine, is an amino derivative of phenazine . It is a brown to yellow needle-like substance . On heating, it sublimes forming yellow leaflets . It has promising luminescence, electrochemical, and biochemical applications .


Synthesis Analysis

Phenazine-1,3-diamine can be synthesized through various methods. The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .


Molecular Structure Analysis

Phenazine, also known as azophenylene, 9,10-diazaanthracene, dibenzo-p-diazine, dibenzo[b,e]pyrazine, and acridizine, has a molecular formula of C12H8N2 . The structure of the 2,3-diamino phenazine (DAP) in its non-protonated form has been described .


Chemical Reactions Analysis

Phenazine-1,3-diamine undergoes various chemical reactions. For instance, it yields 2-aminophenazine and small amounts of phenazine when heated with zinc dust .


Physical And Chemical Properties Analysis

Phenazine-1,3-diamine is soluble in alcohol and benzene . It has a melting point of 264° .

Scientific Research Applications

  • Antimalarial Activity : Phenazines, synthesized through oxygenation of naphthol with transition metal peroxo complexes, have shown significant in vitro antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains. Certain phenazines also offer in vivo protection against cerebral malaria (Hussain et al., 2011).

  • Diverse Biological Properties : Phenazines are noted for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties. They are significant in both medicinal and industrial fields, prompting extensive research into their synthetic routes (Chaudhary & Khurana, 2018).

  • Anti-Cancer Agents : A vast number of natural and synthetic phenazines have been investigated for their potential as anti-cancer agents. The review by Cimmino et al. critically evaluates experimental findings related to the anti-cancer activities of phenazines (Cimmino et al., 2012).

  • Biosynthesis and Regulation in Bacteria : Phenazines are nitrogen-containing secondary metabolites synthesized by certain strains of fluorescent Pseudomonas spp. and other bacteria. Their antibiotic properties are well-known, and recent advances have provided insights into the genetics, biochemistry, and regulation of phenazine synthesis (Mavrodi, Blankenfeldt & Thomashow, 2006).

  • Crystal Engineering Applications : The protonated phenazine-2,3-diamine cation salt has been studied for its role in crystal engineering, specifically in the formation of water clusters in ionic structures (Sansam, Anderson & Steed, 2007).

  • Impact on Bacterial Behavior and Biotechnological Processes : Phenazines are significant for their impacts on bacterial interactions and biotechnological processes. They serve multiple roles for the producing organism, influencing cellular redox states, gene expression, biofilm formation, and survival (Pierson & Pierson, 2010).

  • Green Synthesis Procedures : Novel synthesis procedures of phenazine derivatives, such as spiro[benzo[a]pyrano[2,3-c]phenazine], have been developed under green, solvent-free conditions (Yazdani-Elah-Abadi et al., 2017).

  • Multicomponent Synthesis for Biologically Active Compounds : Phenazine and chromene motifs are used in the multicomponent synthesis of biologically active compounds. This method is expected to find application in combinatorial synthesis due to the broad spectrum of biological activities of these motifs (Wang et al., 2011).

  • Synthetic Approaches and Reactions of Benzo[a]phenazin-5-ol : The synthesis of benzo[a]phenazin-5-ol derivatives from lawsone and their applications in constructing various fused heterocycles have been reviewed, highlighting their unique biological properties (Olyaei & Sadeghpour, 2022).

Safety And Hazards

Phenazine-1,3-diamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects .

Future Directions

Phenazines are a large group of nitrogen-containing heterocycles, providing diverse chemical structures and various biological activities. Natural phenazines are mainly isolated from marine and terrestrial microorganisms. So far, more than 100 different natural compounds and over 6000 synthetic derivatives have been found and investigated . Many phenazines show great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory and anticancer activity . Researchers continue to investigate these compounds and hope to develop them as medicines .

properties

IUPAC Name

phenazine-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEXLMJDNCJTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668462
Record name Phenazine-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenazine-1,3-diamine

CAS RN

18450-11-8
Record name Phenazine-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Johnson, EF Elslager… - Journal of Heterocyclic …, 1979 - Wiley Online Library
Related Heterocycles as Potential Antimalarial Agents (1,2) Page 1 Sept. 1979 Folate Antagonists. 14. Synthesis of Pyrazino[2,3-/]quinazoline-8,10-diamines and Related Heterocycles …
Number of citations: 9 onlinelibrary.wiley.com

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